Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic esters like this compound are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
The compound, being a boronic ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s important to note that boronic esters, in general, are susceptible to hydrolysis , which could influence their bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, it could facilitate the formation of new carbon-carbon bonds , potentially leading to the synthesis of various organic compounds.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of boronic esters . For instance, the rate of hydrolysis of boronic esters, which could impact their stability and reactivity, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalytic amount of an acid or base. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or acids.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Substitution: The pyrrole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic esters and acids from oxidation reactions.
Boronic acids from reduction reactions.
Substituted pyrroles from substitution reactions.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its boronic acid group can interact with biological targets, making it useful in drug discovery.
Medicine: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is explored for its potential medicinal properties. It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases involving boronic acid-sensitive pathways.
Industry: In the chemical industry, this compound is used in the production of various intermediates and final products. Its versatility makes it valuable in the synthesis of materials, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar in structure but with a different heterocyclic ring.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another boronic acid derivative with an imidazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar boronic acid derivative with a pyrazole ring.
Uniqueness: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring, which imparts different chemical properties compared to other boronic acid derivatives. Its reactivity and applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-9(8-15(10)5)11(16)17-6/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNYUMHCSSPETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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